

Physical and chemical properties of pentafluorophenol relevant to researchers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentafluorophenol*

Cat. No.: *B044920*

[Get Quote](#)

Pentafluorophenol: A Comprehensive Technical Guide for Researchers

For Immediate Release

Pentafluorophenol (PFP) is a highly versatile organofluorine compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis, drug development, and materials science. Its unique electronic properties, stemming from the presence of five fluorine atoms on the benzene ring, confer remarkable reactivity and utility as a synthetic intermediate. This technical guide provides an in-depth overview of the physical and chemical properties of **pentafluorophenol**, detailed experimental protocols for its key applications, and visual representations of its reaction workflows.

Core Physical and Chemical Properties

Pentafluorophenol is a white to off-white crystalline solid at room temperature with a characteristic phenolic odor.^{[1][2]} The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity compared to phenol.

Physical Properties

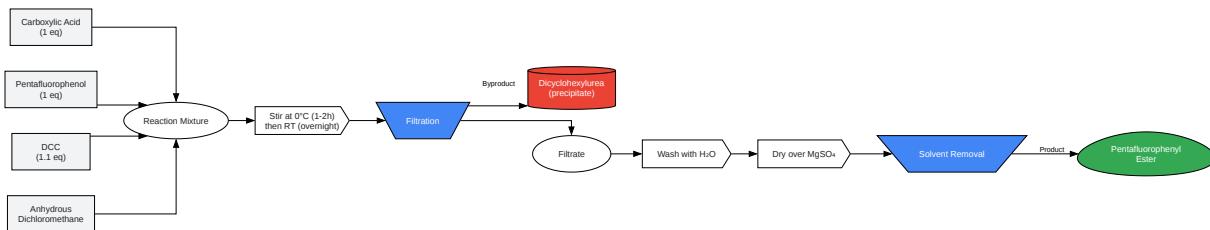
A summary of the key physical properties of **pentafluorophenol** is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Molecular Formula	C ₆ HF ₅ O	[3]
Molecular Weight	184.06 g/mol	[4]
Melting Point	32.8 - 36 °C (91.0 - 96.8 °F)	[5]
Boiling Point	143 - 145.6 °C (289.4 - 294.1 °F)	
Density	1.757 g/cm ³	
pKa	5.5	
Solubility	Sparingly soluble in water. Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.	
Appearance	White to light yellow crystalline solid.	

Spectral Data

The spectral data of **pentafluorophenol** are essential for its identification and characterization in reaction mixtures.

Spectrum Type	Key Features/Peaks	Reference(s)
¹ H NMR	A single peak corresponding to the hydroxyl proton.	
¹³ C NMR	Multiple peaks corresponding to the fluorinated aromatic carbons.	
¹⁹ F NMR	Chemical shifts at approximately -130.2 ppm (F-3/4) and -134.5 ppm (F-2/5).	
Infrared (IR)	Characteristic peaks for O-H stretching and C-F stretching.	
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation patterns involving the loss of HF and C-F bonds.	


Key Applications and Experimental Protocols

The primary application of **pentafluorophenol** in research, particularly in drug development, is as an activating agent for carboxylic acids in peptide synthesis. The resulting pentafluorophenyl (PFP) esters are highly reactive towards nucleophiles, facilitating efficient amide bond formation with minimal side reactions.

Synthesis of Pentafluorophenyl Esters using Dicyclohexylcarbodiimide (DCC)

This protocol describes a common method for the activation of a carboxylic acid with **pentafluorophenol** using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for the synthesis of a pentafluorophenyl ester using DCC.

Methodology:


- Dissolve the carboxylic acid (1 equivalent) and **pentafluorophenol** (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise to the cooled mixture with stirring.
- Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.
- The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

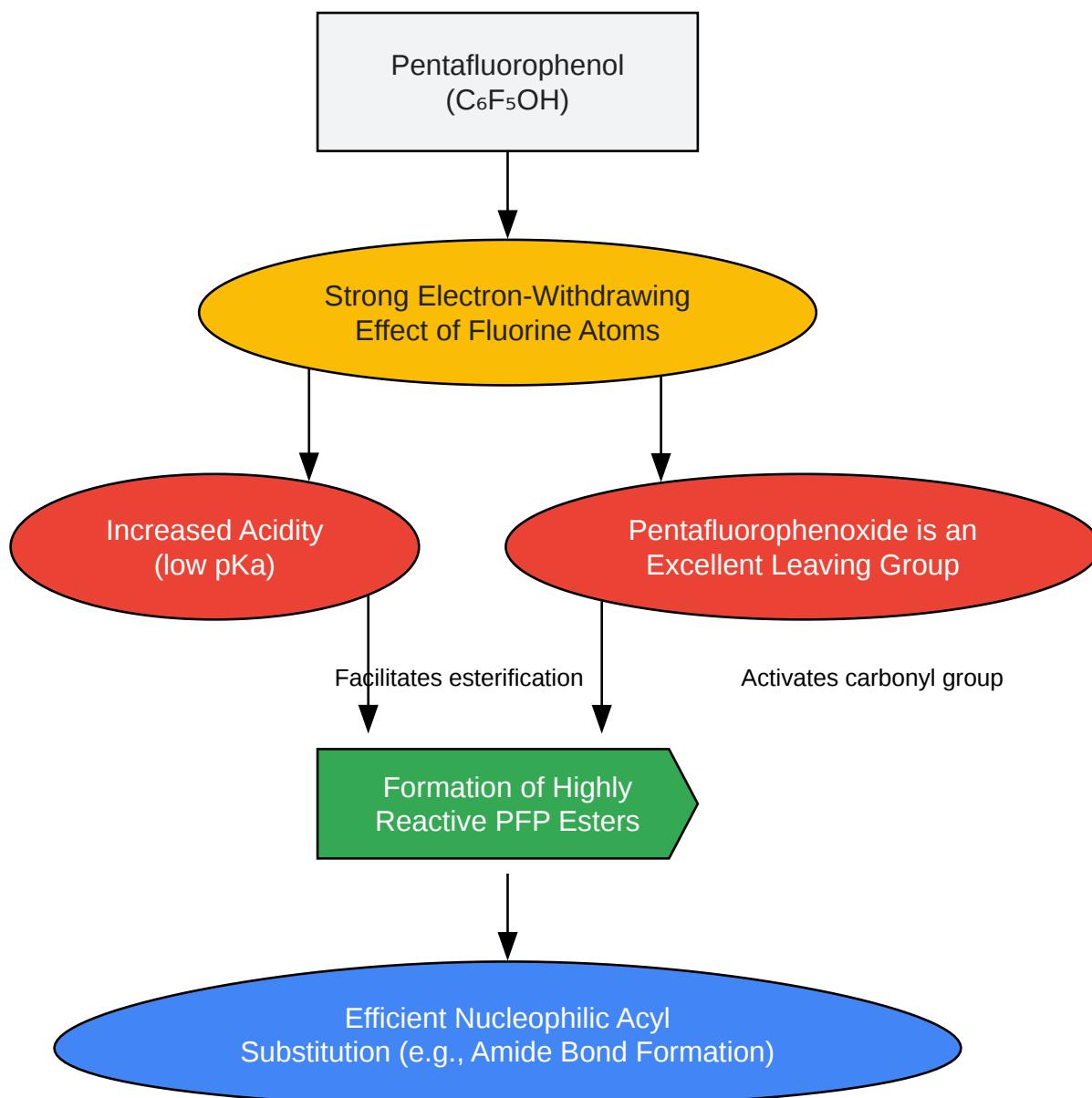
- Filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude pentafluorophenyl ester, which can be further purified by chromatography or recrystallization if necessary.

Peptide Coupling using Pentafluorophenyl Esters

This protocol outlines the use of a pre-formed N-protected amino acid pentafluorophenyl ester for coupling to another amino acid or peptide in solution.

Experimental Workflow:

[Click to download full resolution via product page](#)


Workflow for peptide bond formation using a PFP active ester.

Methodology:

- Dissolve the N-protected amino acid pentafluorophenyl ester (1.1-1.5 equivalents) in tetrahydrofuran (THF).
- In a separate flask, dissolve the amino acid or peptide with a free amino group (1 equivalent) in water.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the aqueous solution.
- Add the THF solution of the active ester to the aqueous solution of the amino component with stirring.
- Allow the reaction to proceed at room temperature, typically for around 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an appropriate work-up, which may include acidification to precipitate the product, followed by filtration and washing.
- The resulting protected peptide can be purified by standard techniques such as column chromatography.

Reactivity and Logical Relationships

The utility of **pentafluorophenol** in synthesis is a direct consequence of the electronic effects of the five fluorine atoms.

[Click to download full resolution via product page](#)

Logical relationship of **pentafluorophenol**'s reactivity.

The strong inductive effect of the fluorine atoms makes the hydroxyl proton of **pentafluorophenol** significantly more acidic than that of phenol. This facilitates the formation of the pentafluorophenoxide ion, which is a key intermediate in the synthesis of PFP esters. Furthermore, the pentafluorophenoxide is an excellent leaving group, which renders the carbonyl carbon of the PFP ester highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the basis for its widespread use in peptide coupling and other acylation reactions.

Biological Relevance

While **pentafluorophenol** itself does not have a direct, well-defined role in biological signaling pathways, its importance in the life sciences is profound. It is a critical reagent in the synthesis of peptides and other biologically active molecules. The incorporation of the pentafluorophenyl group into metal complexes, such as those of platinum, has been shown to modify their biological activity, including their interactions with proteins like human serum albumin (HSA). This highlights the indirect but significant contribution of **pentafluorophenol** to the development of novel therapeutic and diagnostic agents.

In conclusion, **pentafluorophenol** is a powerful and versatile reagent with a well-established role in modern chemical research. Its unique properties and predictable reactivity make it an invaluable tool for scientists and professionals in drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Phenol, pentafluoro- [webbook.nist.gov]
- 4. bocsci.com [bocsci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Physical and chemical properties of pentafluorophenol relevant to researchers.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044920#physical-and-chemical-properties-of-pentafluorophenol-relevant-to-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com